REACTION_CXSMILES
|
C([O:5][C:6]([NH:8][CH2:9][CH2:10][NH:11][C:12]([C:14]1[N:18]([CH2:19][C:20]2[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=2)[C:17]([SH:28])=[N:16][CH:15]=1)=[O:13])=[O:7])(C)(C)C>C(O)=O>[NH2:8][CH2:9][CH2:10][NH:11][C:12]([C:14]1[N:18]([CH2:19][C:20]2[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=2)[C:17]([SH:28])=[N:16][CH:15]=1)=[O:13].[CH:6]([O-:7])=[O:5]
|
Name
|
N-(t-butyloxycarbonylaminoethyl)-1-(3,5-diflurobenzyl)-2-mercaptoimidazole-5-carboxamide
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Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCNC(=O)C1=CN=C(N1CC1=CC(=CC(=C1)F)F)S
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred under an argon atmosphere for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting oil was triturated with ether
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)C1=CN=C(N1CC1=CC(=CC(=C1)F)F)S
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |